molecular formula C21H20ClN3O2 B2438484 1-(4-chlorophenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopentane-1-carboxamide CAS No. 1226440-32-9

1-(4-chlorophenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopentane-1-carboxamide

Cat. No.: B2438484
CAS No.: 1226440-32-9
M. Wt: 381.86
InChI Key: QSVZYAVUZGAIEA-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopentane-1-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound features a cyclopentane ring, a chlorophenyl group, and an oxadiazole moiety, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopentane-1-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids under dehydrating conditions.

    Attachment of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with an amine or other nucleophile.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide bond, typically through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester).

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amides or other reduced products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-N-(4-phenyl)cyclopentanecarboxamide: Lacks the oxadiazole moiety.

    1-(4-chlorophenyl)-N-(4-(3-methyl-1,2,4-triazol-5-yl)phenyl)cyclopentanecarboxamide: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

1-(4-chlorophenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopentane-1-carboxamide is unique due to the presence of the oxadiazole ring, which may impart specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-14-23-19(27-25-14)15-4-10-18(11-5-15)24-20(26)21(12-2-3-13-21)16-6-8-17(22)9-7-16/h4-11H,2-3,12-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVZYAVUZGAIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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